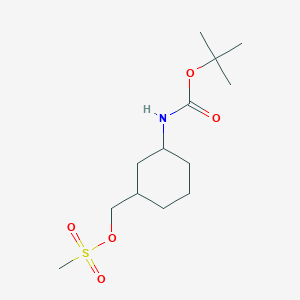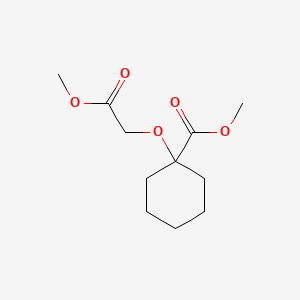![molecular formula C21H26O2Si B13681086 (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane is a complex organic compound with the molecular formula C21H26O2Si. This compound is notable for its unique bicyclic structure, which includes an oxabicyclohexane ring fused with a tert-butyl group and diphenylsilane moiety. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxabicyclohexane ring or the diphenylsilane moiety.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action for (6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions that can modify biological molecules or materials. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the oxabicyclohexane ring.
Diphenylsilanes: Compounds with a diphenylsilane moiety but different substituents.
Cyclopropenes: These compounds are used as building blocks in the synthesis of bicyclo[3.1.0]hexanes.
Uniqueness
(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane is unique due to its combination of an oxabicyclohexane ring with a tert-butyl group and diphenylsilane moiety. This unique structure imparts distinctive chemical properties that make it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H26O2Si |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
tert-butyl-(6-oxabicyclo[3.1.0]hexan-3-yloxy)-diphenylsilane |
InChI |
InChI=1S/C21H26O2Si/c1-21(2,3)24(17-10-6-4-7-11-17,18-12-8-5-9-13-18)23-16-14-19-20(15-16)22-19/h4-13,16,19-20H,14-15H2,1-3H3 |
InChI-Schlüssel |
PKFHXQBPJKBMLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC4C(C3)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)


![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)

![2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13681047.png)
![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)
![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)





